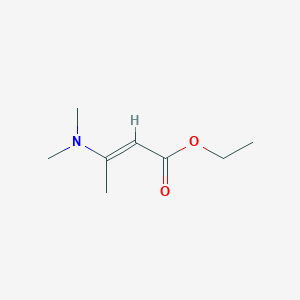

3-(diméthylamino)-2-buténoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(dimethylamino)-2-butenoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 3-(dimethylamino)-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(dimethylamino)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(dimethylamino)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymèresomes sensibles aux stimuli

Le 3-(diméthylamino)-2-buténoate d'éthyle peut être utilisé dans la synthèse de polymèresomes sensibles aux stimuli . Ces polymèresomes sont des vésicules formées par des copolymères di-blocs amphiphile et sont considérés comme plus robustes que les liposomes . Ils peuvent répondre aux changements de pH, de température et autres conditions, ce qui les rend utiles en tant que systèmes d'administration de médicaments ou nanoréacteurs .

Systèmes d'administration de médicaments

Le composé peut être utilisé pour créer des systèmes d'administration de médicaments . Par exemple, il peut être utilisé pour former des polymèresomes chargés de médicaments . Ces nanoparticules chargées de médicaments peuvent ensuite être utilisées pour former des micelleplexes par interactions électrostatiques avec l'ADN .

Systèmes de délivrance de gènes

Le this compound peut également être utilisé dans des systèmes de délivrance de gènes . Les polymèresomes formés par ce composé peuvent être utilisés comme une plateforme pour la délivrance de gènes

Mécanisme D'action

Target of Action

Ethyl 3-(dimethylamino)-2-butenoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Therefore, the primary targets of this compound are carboxyl groups and primary amines present in various biological molecules.

Mode of Action

The mode of action of EDC involves the formation of an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

EDC is often used in biochemical pathways that involve peptide synthesis, protein crosslinking to nucleic acids, and also in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms of EDC remain to be elucidated.

Result of Action

The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides, or the modification of existing molecules, such as proteins or nucleic acids . The exact molecular and cellular effects of EDC’s action would depend on the specific context in which it is used.

Action Environment

The action of EDC is influenced by environmental factors such as pH and temperature . It is typically employed in the 4.0-6.0 pH range . The reaction efficiency of EDC can be affected by the presence of extraneous carboxyls or primary amines . Additionally, EDC is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-(dimethylamino)-2-butenoate involves the reaction of ethyl acetoacetate with dimethylamine followed by a Michael addition reaction with acrolein.", "Starting Materials": [ "Ethyl acetoacetate", "Dimethylamine", "Acrolein" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with dimethylamine in the presence of a base catalyst such as sodium ethoxide or sodium hydroxide to form ethyl 3-dimethylamino-2-butenoate.", "Step 2: Acrolein is added to the reaction mixture and the Michael addition reaction takes place, resulting in the formation of Ethyl 3-(dimethylamino)-2-butenoate.", "Step 3: The product is then purified by distillation or recrystallization." ] } | |

Numéro CAS |

14205-42-6 |

Formule moléculaire |

C8H15NO2 |

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

ethyl 3-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |

Clé InChI |

CTKXXMXGFDQHTI-UHFFFAOYSA-N |

SMILES isomérique |

CCOC(=O)/C=C(\C)/N(C)C |

SMILES |

CCOC(=O)C=C(C)N(C)C |

SMILES canonique |

CCOC(=O)C=C(C)N(C)C |

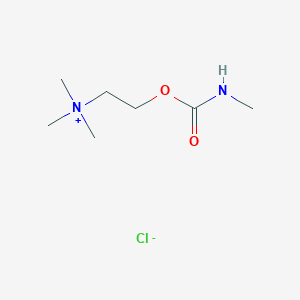

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)